3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal
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Overview
Description
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal is a novel antimicrobial antibiotic discovered in the culture broth of the bacterium Streptomyces sp. MJ147-72F6 . This compound has shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This compound is characterized by its unique structure, which includes keto-enol tautomers .
Preparation Methods
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal is produced through fermentation of Streptomyces sp. MJ147-72F6 . The fermentation process involves growing the bacterium in a nutrient-rich medium under controlled conditions. The compound is then isolated and purified using a series of chromatographic techniques, including Diaion HP-20 chromatography, silica gel chromatography, Sephadex LH-20 chromatography, high-performance liquid chromatography (HPLC), and centrifugal partition chromatography . The fermentation is typically carried out at 27°C with agitation and aeration to ensure optimal growth and production .
Chemical Reactions Analysis
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aldecalmycin can lead to the formation of carboxylic acid derivatives .
Scientific Research Applications
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antimicrobial agents . In medicine, aldecalmycin is being explored for its potential use in treating infections caused by MRSA and other resistant bacteria . Additionally, it has applications in the pharmaceutical industry for the development of new antibiotics .
Mechanism of Action
The mechanism of action of aldecalmycin involves the inhibition of bacterial cell wall synthesis . It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By inhibiting these enzymes, aldecalmycin disrupts the integrity of the cell wall, leading to cell lysis and death . This mechanism is particularly effective against MRSA, which relies on a robust cell wall for survival .
Comparison with Similar Compounds
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal is unique in its structure and mechanism of action compared to other antibiotics. Similar compounds include lydicamycin, which also has a bicyclic ring system . aldecalmycin’s specific keto-enol tautomerism and its potent activity against MRSA set it apart from other antibiotics . Other similar compounds include vancomycin and daptomycin, which also target bacterial cell walls but through different mechanisms .
Properties
CAS No. |
139953-58-5 |
---|---|
Molecular Formula |
C33H54O9 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal |
InChI |
InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3/b18-9+ |
InChI Key |
BKXWBAOGONGQJL-GIJQJNRQSA-N |
Isomeric SMILES |
CC/C=C(\C)/[C@H]([C@@H](C)[C@H](C[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CC=O)C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aldecalmycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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